Methyl 2-(3-bromophenyl)-2-hydroxypropanoate
Description
Methyl 2-(3-bromophenyl)-2-hydroxypropanoate (C₁₀H₁₁BrO₃) is an ester derivative featuring a 3-bromophenyl group and a hydroxyl substituent at the α-position of the propanoate backbone. This compound is commercially available as a synthetic building block (Ref: 3D-XZB54572) and is utilized in organic synthesis and pharmaceutical research . Its structure combines aromatic bromination with ester and hydroxyl functionalities, making it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-10(13,9(12)14-2)7-4-3-5-8(11)6-7/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSGTXGMPFIOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 2-(3-bromophenyl)-2-hydroxypropanoate is a complex organic compound. Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions, which involve palladium as a catalyst.
Mode of Action
The reaction involves the oxidative addition of the electrophilic organic group to palladium, forming a new Pd–C bond.
Biochemical Analysis
Biochemical Properties
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Molecular Mechanism
The molecular mechanism of Methyl 2-(3-bromophenyl)-2-hydroxypropanoate is primarily understood in the context of Suzuki–Miyaura coupling. In this reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.
Biological Activity
Methyl 2-(3-bromophenyl)-2-hydroxypropanoate is an organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H13BrO3 and a molecular weight of approximately 287.12 g/mol. The compound features a bromophenyl group attached to a hydroxypropanoate moiety, which contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of hydroxyl (-OH) and ester (-COOCH3) functional groups allows for hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. These interactions can influence several biochemical pathways, leading to therapeutic effects.
Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, possibly through the induction of apoptosis and modulation of cell cycle progression.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as indicated by its ability to reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce apoptosis.
Study 2: Anti-inflammatory Mechanism
In another research effort, researchers investigated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with this compound reduced the secretion of TNF-α and IL-6 by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 3-(4-bromophenyl)-2-hydroxypropanoate | C11H12BrO3 | Substituted phenyl group | Moderate anticancer activity |
| Methyl 3-(phenyl)-2-hydroxypropanoate | C10H12O3 | No bromine substituent | Limited biological activity |
| Methyl 2-bromo-3-hydroxypropanoate | C11H13BrO3 | Lacks phenyl group | Notable anti-inflammatory effects |
This table illustrates that while other compounds may share structural similarities, this compound demonstrates unique and potent biological activities that merit further investigation.
Comparison with Similar Compounds
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
Structural Differences :
- Replaces the hydroxyl group with a methyl group and the ester (-COOCH₃) with a carboxylic acid (-COOH).
- Features an ethyl substituent at the 4-position of the phenyl ring.
Key Properties :
- Crystal Structure : The carboxyl group forms a dihedral angle of 78.4° with the benzene plane, enabling centrosymmetric dimerization via O–H···O hydrogen bonds .
- Synthesis: Prepared via hydrolysis of its methyl ester analog using KOH in methanol/acetone (41% yield) .
- Applications : Intermediate for pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and stability .
Methyl 2-amino-2-(3-bromophenyl)propanoate
Structural Differences :
- Substitutes the hydroxyl group with an amino (-NH₂) group.
Key Properties :
- Structural Data: Molecular formula C₁₀H₁₂BrNO₂; SMILES string indicates a branched ester with bromophenyl and amino substituents .
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Structural Differences :
- Contains a conjugated enoate system (C=C bond) and a dimethylamino (-N(CH₃)₂) group.
Key Properties :
- Electronic Effects: The dimethylamino group acts as an electron donor, enhancing resonance stabilization.
- Applications: Potential use in cycloaddition reactions (e.g., Diels-Alder) due to the α,β-unsaturated ester .
Benzophenones from Ranunculus ternatus (e.g., Compound 1 in )
Structural Differences :
- Complex benzophenone derivatives with multiple hydroxyl and dihydroxybenzoyl groups.
Key Properties :
- Bioactivity : Exhibits anti-tuberculosis activity, enhanced when mixed with gallic acid .
- Structural Complexity : Higher polarity due to multiple hydroxyl groups, influencing solubility and pharmacological interactions .
Comparative Data Table
Preparation Methods
Method A: Bromination of 2-Hydroxypropionic Acid with Bromic Acid
- Starting material: L-serine or 2-hydroxypropionic acid derivatives.
- Bromination agent: Bromic acid (HBrO₃) in the presence of potassium bromide and sodium nitrite.
- Conditions: Aqueous medium at low temperature (-10°C to 20°C), followed by heating at 65°C for 48 hours.
- Dissolve L-serine (or analogous precursor) with bromic acid and potassium bromide in water.
- Add sodium nitrite portionwise at -10°C to control the reaction.
- Stir at room temperature overnight.
- Heat the mixture at 65°C for 2 days to promote bromination.
- Extract with ethyl acetate, wash, dry, and evaporate to obtain methyl 2-bromo-3-hydroxypropanoate with yields around 65%.
- This method yields methyl 2-bromo-3-hydroxypropanoate efficiently, with yields reported up to 65-87% depending on specific conditions.
- The reaction involves substitution at the hydroxyl group, introducing bromine at the 3-position of the propanoate chain.
Bromination Using Hydrogen Bromide (HBr)
Method B: Direct Bromination in Water with HBr
- Reacting methyl 2-hydroxypropionate with hydrogen bromide (HBr) at elevated temperature (around 65°C).
- Duration: Approximately 21 hours.
- Conditions: Inert atmosphere to prevent oxidation.
- Dissolve methyl 2-hydroxypropionate in water.
- Add HBr (in water) and heat at 65°C for 21 hours.
- The reaction converts the hydroxyl group to a bromide, yielding methyl 2-bromo-3-hydroxypropanoate.
- Purification by silica gel chromatography using dichloromethane/ethyl ether (90/10).
- Yields reported up to 87%.
- The process involves nucleophilic substitution of hydroxyl with bromide, facilitated by the acidic environment.
- This method is straightforward and effective, with the advantage of mild conditions and high yield.
Esterification and Bromination of Precursors
Method C: Bromination of Ester Precursors
- Bromination of methyl or ethyl esters of 2-hydroxypropionic acid derivatives.
- Using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts.
- Prepare methyl 2-hydroxypropionate ester.
- Subject to bromination with NBS in the presence of a radical initiator (e.g., AIBN) under reflux.
- Purify the product via column chromatography.
- Yields vary from 60-80%, depending on reaction conditions.
- This method allows selective bromination at the desired position.
Summary of Reaction Conditions and Yields
| Method | Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Bromination with bromic acid | Bromic acid, KBr, NaNO₂ | -10°C to 65°C | 48 hours | 65-87% | Controlled addition, aqueous medium |
| HBr in water | HBr, water | 65°C | 21 hours | Up to 87% | Mild, high-yield process |
| Ester bromination (NBS) | NBS, radical initiator | Reflux | Variable | 60-80% | Radical mechanism, selective |
Critical Considerations and Notes
- Reaction Control: Maintaining temperature and reaction time is crucial for selectivity and yield.
- Purification: Chromatography (silica gel) is typically employed to purify the brominated ester.
- Safety: Bromination reactions involve hazardous reagents; proper handling and ventilation are essential.
- Yield Optimization: Excess reagents and optimized reaction times improve overall yields.
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Identifies the hydroxyl proton (δ 4.8–5.2 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm, multiplet). Diastereotopic methyl protons may split into quartets (δ 1.3–1.5 ppm) .
- ¹³C NMR : Confirms the ester carbonyl (δ 170–175 ppm) and quaternary carbon adjacent to the hydroxyl group (δ 75–80 ppm) .
- X-ray Crystallography : Resolves molecular conformation, hydrogen bonding (e.g., O–H⋯O dimers), and dihedral angles between the phenyl ring and carboxyl group (e.g., 78.4° in related compounds) .
How does the presence of the hydroxyl group influence the crystal packing and hydrogen bonding networks compared to similar brominated esters?
Advanced
The hydroxyl group enables strong intermolecular O–H⋯O hydrogen bonds, forming centrosymmetric dimers in the crystal lattice. This contrasts with non-hydroxylated analogs (e.g., methyl 2-(3-bromophenyl)-2-methylpropanoate), which rely on weaker van der Waals interactions .
- Key Observations :
- Implications : Enhanced thermal stability and solubility in polar solvents due to stronger intermolecular forces.
What strategies can resolve discrepancies in NMR data interpretation for this compound, especially regarding diastereotopic protons?
Q. Advanced
- Variable Temperature (VT) NMR : Lower temperatures (e.g., –40°C) slow proton exchange, resolving split signals for diastereotopic methyl groups .
- COSY and NOESY : Correlate coupling between adjacent protons and identify spatial proximity of hydroxyl groups to aromatic protons.
- DFT Calculations : Predict chemical shifts and compare with experimental data to validate assignments .
- Deuteration : Exchange the hydroxyl proton with deuterium to simplify splitting patterns in ¹H NMR .
How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Q. Advanced
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model solvation effects (e.g., in polar aprotic solvents like DMF) to assess steric hindrance around the carbonyl group .
- QSPR Models : Relate substituent effects (e.g., electron-withdrawing bromine) to reaction rates using Hammett σ constants .
What are the challenges in achieving enantioselective synthesis of this compound, and how can they be addressed?
Q. Advanced
- Challenges :
- Racemization during hydroxylation due to acidic α-hydrogen.
- Competing elimination reactions under basic conditions.
- Solutions :
How do steric and electronic effects of the 3-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced
- Steric Effects : The bulky bromine atom at the 3-position hinders ortho-substitution in Suzuki-Miyaura couplings, favoring para-selectivity when using Pd(PPh₃)₄ catalysts .
- Electronic Effects : The electron-withdrawing bromine deactivates the phenyl ring, reducing reactivity in nucleophilic aromatic substitution. Pre-activation with directing groups (e.g., boronic esters) improves coupling efficiency .
- Case Study : In Heck reactions, the bromophenyl group stabilizes Pd intermediates, enabling selective β-hydride elimination .
What analytical approaches validate the purity of this compound in the presence of by-products?
Q. Basic
- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) and monitor m/z 287 [M+H]⁺ .
- DSC/TGA : Assess thermal stability and detect low-melting by-products (e.g., unreacted starting materials) .
- Elemental Analysis : Confirm Br and O content within ±0.3% of theoretical values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
